
2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium bromide is a chemical compound with a unique structure that includes an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium bromide typically involves the reaction of isoindoline derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetone or ethanol and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium bromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium bromide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxolane: A compound with a similar hydroxymethyl group but different core structure.
4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane: Another related compound with a different substitution pattern.
Uniqueness
2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium bromide is unique due to its isoindoline core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
828923-47-3 |
|---|---|
Molecular Formula |
C13H20BrNO |
Molecular Weight |
286.21 g/mol |
IUPAC Name |
(2,2-diethyl-1,3-dihydroisoindol-2-ium-4-yl)methanol;bromide |
InChI |
InChI=1S/C13H20NO.BrH/c1-3-14(4-2)8-11-6-5-7-12(10-15)13(11)9-14;/h5-7,15H,3-4,8-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MOTMKXHFPNKCSS-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CC2=C(C1)C(=CC=C2)CO)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B14224743.png)
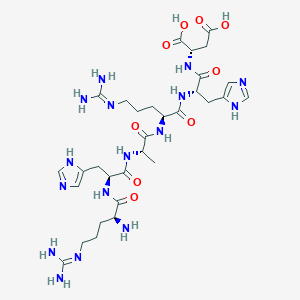
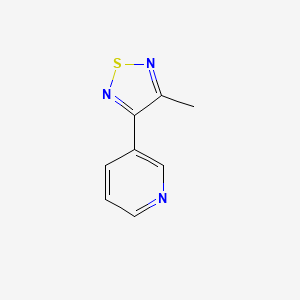
![Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]-](/img/structure/B14224765.png)


![Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-](/img/structure/B14224785.png)
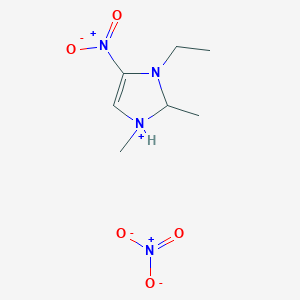

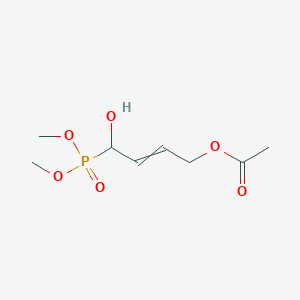
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)

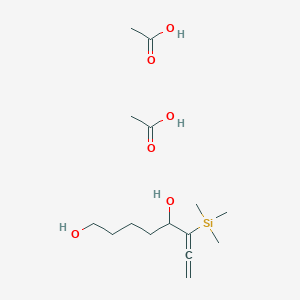
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)
